molecular formula C20H16N2OS2 B11140704 4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide

4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide

Cat. No.: B11140704
M. Wt: 364.5 g/mol
InChI Key: VWNLIJFFKICUBK-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide is a heterocyclic compound that contains both thiophene and benzothiazine moieties. These types of compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide typically involves the reaction of substituted anilines with thiophene derivatives under specific conditions. One common method involves the use of cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-methyl-N-[3-(thiophen-2-yl)-2H-1,4-benzothiazin-2-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of thiophene and benzothiazine moieties, which may confer unique biological activities and synthetic versatility.

Properties

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

4-methyl-N-(3-thiophen-2-yl-2H-1,4-benzothiazin-2-yl)benzamide

InChI

InChI=1S/C20H16N2OS2/c1-13-8-10-14(11-9-13)19(23)22-20-18(17-7-4-12-24-17)21-15-5-2-3-6-16(15)25-20/h2-12,20H,1H3,(H,22,23)

InChI Key

VWNLIJFFKICUBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C(=NC3=CC=CC=C3S2)C4=CC=CS4

Origin of Product

United States

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